6-aminoundecanedioic Acid
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Overview
Description
6-Aminoundecanedioic acid is an organic compound with the molecular formula C11H21NO4 It is a derivative of undecanedioic acid, featuring an amino group (-NH2) attached to the sixth carbon of the undecanedioic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Aminoundecanedioic acid can be synthesized through several methods. One common approach involves the reaction of undecanedioic acid with ammonia or an amine under specific conditions. The reaction typically requires a catalyst and elevated temperatures to facilitate the formation of the amino group on the sixth carbon of the undecanedioic acid chain.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
6-Aminoundecanedioic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl groups can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for acylation reactions.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Alcohol derivatives of this compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-Aminoundecanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of polymers and other complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development and as a component in pharmaceutical formulations.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-aminoundecanedioic acid involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with other molecules, influencing their structure and function. The carboxyl groups can participate in esterification and amidation reactions, further modifying the compound’s properties and activities.
Comparison with Similar Compounds
6-Aminoundecanedioic acid can be compared with other similar compounds, such as:
6-Aminododecanedioic acid: Similar structure but with an additional carbon in the chain.
6-Aminohexanoic acid: Shorter chain length, leading to different physical and chemical properties.
Undecanedioic acid: Lacks the amino group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific chain length and the presence of both amino and carboxyl functional groups, which provide a versatile platform for various chemical modifications and applications.
Properties
CAS No. |
104178-12-3 |
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Molecular Formula |
C11H21NO4 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
6-aminoundecanedioic acid |
InChI |
InChI=1S/C11H21NO4/c12-9(5-1-3-7-10(13)14)6-2-4-8-11(15)16/h9H,1-8,12H2,(H,13,14)(H,15,16) |
InChI Key |
CYQNLOGQMXTRSY-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)O)CC(CCCCC(=O)O)N |
Origin of Product |
United States |
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